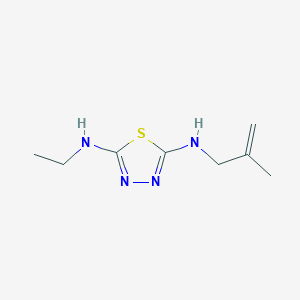![molecular formula C14H14F3NO B14548669 4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine CAS No. 62243-69-0](/img/structure/B14548669.png)
4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and morpholine.
Formation of Intermediate: The aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with morpholine to form an intermediate Schiff base.
Alkylation: The intermediate is then subjected to alkylation using propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.
Industry: It may find applications in the development of agrochemicals or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)-2-phenylmorpholine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
Properties
CAS No. |
62243-69-0 |
|---|---|
Molecular Formula |
C14H14F3NO |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
4-prop-2-ynyl-2-[3-(trifluoromethyl)phenyl]morpholine |
InChI |
InChI=1S/C14H14F3NO/c1-2-6-18-7-8-19-13(10-18)11-4-3-5-12(9-11)14(15,16)17/h1,3-5,9,13H,6-8,10H2 |
InChI Key |
FOPRTMHGPZPPCH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis{2-[2-(methylsulfanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14548587.png)
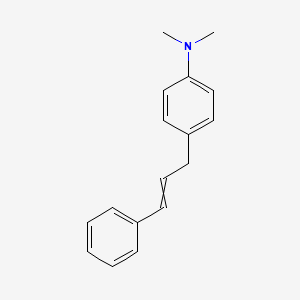
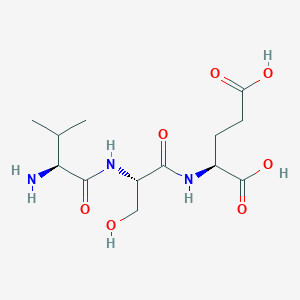

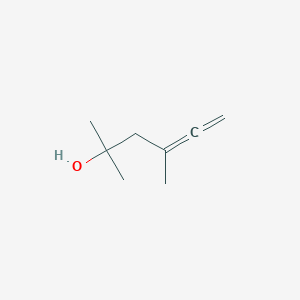
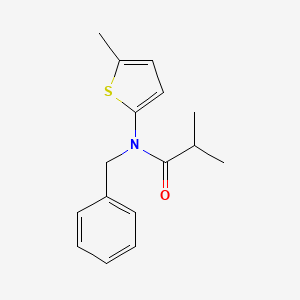

![5,7-Bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14548625.png)

![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14548642.png)
![6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14548645.png)
